molecular formula C29H24BF2N5O4 B1192289 BDP 650/665 maleimide

BDP 650/665 maleimide

Cat. No.: B1192289
M. Wt: 555.34
InChI Key: HJJJRTPNMUXVPI-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 650/665 is a bright, red emitting fluorophore for Cyanine5 (Cy5) channel. The dye has a high molar extinction coefficient, and a good emission quantum yield. The dye is moderately hydrophobic, but can be used to label biomolecules in aqueous environment, so it is a good alternative to Cy5. Maleimide is a thiol reactive group. The compound can be used for the labeling of cysteine residues of proteins and peptides, among other SH-containing molecules.

Scientific Research Applications

1. Polyreaction Monomer

BDP 650/665 maleimide, as a new monomer, has been studied for its properties in polyreaction processes. Research has shown its usefulness in creating polymer mixtures with varying densities and viscosities. For instance, studies on N-[(4-bromo-3,5-difluorine)phenyl] maleimide (BDPM) with DMF and Toluene or Ethanol have provided insights into its potential applications in the field of polymer science (Li, Li, & Chen, 2017).

2. Fluorescent Molecules in Biomedical Research

This compound has been utilized in designing fluorescent probes for biomedical applications. A specific instance is the synthesis of a dithiomaleimide BODIPY probe, used for the selective detection of peroxynitrite in cellular environments. This demonstrates the role of BDP maleimides in developing practical sensing systems for biological applications (Yudhistira et al., 2017).

3. Bioconjugation in Protein Modification

Maleimide-based compounds, including BDP 650/665, are frequently used for bioconjugation, particularly in modifying proteins through thio-Michael addition reactions. This technique is prominent in the development of immunotoxins and antibody-drug conjugates, showcasing the versatility and reactivity of maleimides in bioconjugation (Renault et al., 2018).

4. Advanced Drug Delivery Systems

Maleimide-functionalized liposomes have been explored for advanced drug delivery. For example, maleimide-modified pH-sensitive liposomes have shown improved drug delivery efficiency in both in vitro and in vivo settings. This modification enhances the liposomes' ability to target specific cells, making them suitable for a range of biomedical applications (Li & Takeoka, 2013).

5. Polymer Synthesis and Modification

This compound is used in synthesizing high-performance polymers due to its beneficial properties, such as heat resistance and impact strength. This application is significant in developing materials with enhanced mechanical properties and thermal stability (Zhang et al., 2021).

Properties

Molecular Formula

C29H24BF2N5O4

Molecular Weight

555.34

IUPAC Name

(E)-7-(4-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethoxy)styryl)-5-fluoro-3-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C29H23BFN5O4.FH/c31-30-35-21(7-8-22(35)18-23-9-12-26(36(23)30)25-2-1-15-32-25)6-3-20-4-10-24(11-5-20)40-19-27(37)33-16-17-34-28(38)13-14-29(34)39;/h1-15,18H,16-17,19H2,(H,33,37);1H/b6-3+;

InChI Key

HJJJRTPNMUXVPI-ZIKNSQGESA-N

SMILES

O=C(NCCN1C(C=CC1=O)=O)COC2=CC=C(C=C2)/C=C/C3=CC=C(C=C4[N+]5=C(C6=CC=CN6)C=C4)N3B5F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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